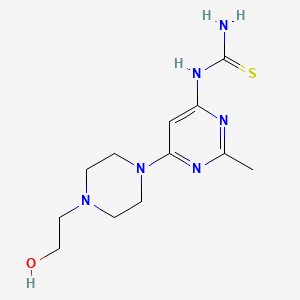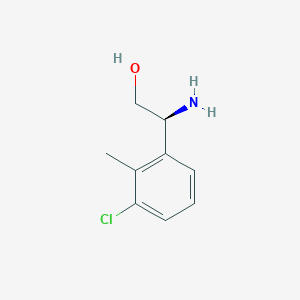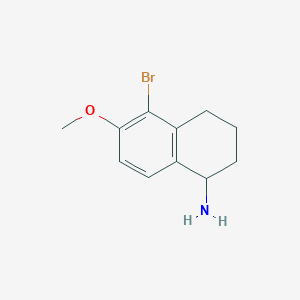![molecular formula C9H4F3N3 B12972375 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B12972375.png)
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide. This reaction proceeds regioselectively to form the desired pyridine derivative . Another method involves the use of cyanthioacetamide in place of cyanacetamide .
Industrial Production Methods
Industrial production methods for this compound often rely on the availability of fluorinated synthetic blocks and effective fluorinating reagents. The use of reliable fluorination technology and the accumulation of advanced knowledge in fluorine chemistry have accelerated the development of efficient production processes .
化学反応の分析
Types of Reactions
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for radical bromination and palladium catalysts for regioselective coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various functionalized pyridine derivatives .
科学的研究の応用
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, disrupting key cellular signaling pathways . Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)pyridine-2-carbonitrile
- 3-(Trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific trifluoromethyl and pyridine structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)6-1-2-14-8-7(6)5(3-13)4-15-8/h1-2,4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEAWHULIVFKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(F)(F)F)C(=CN2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1h-Pyrrolo[3,2-b]pyridine-5-acetic acid](/img/structure/B12972295.png)
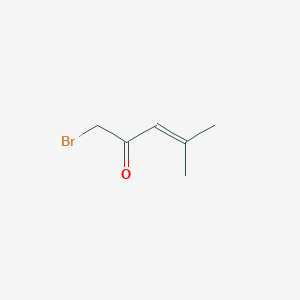


![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)
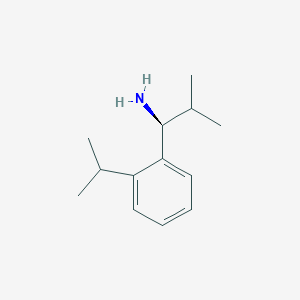

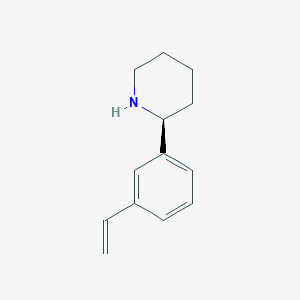

![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)

